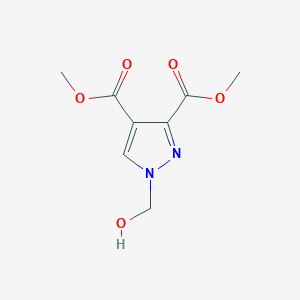![molecular formula C15H19ClF3N3O B10901074 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10901074.png)
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(1-BICYCLO[221]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]heptane derivative, which is then functionalized to introduce the pyrazole ring and other substituents. Key steps may include:
Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Introduction of the pyrazole ring: This step often involves the reaction of hydrazines with 1,3-diketones or other suitable precursors.
Functionalization: Chlorination, methylation, and trifluoromethylation are carried out using appropriate reagents such as thionyl chloride, methyl iodide, and trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-BICYCLO[2.2.1]HEPT-2-YL-ETHYL)-2-(2-HYDROXY-PHENOXY)-ACETAMIDE
- N-(1-BICYCLO[2.2.1]HEPT-2-YL-ETHYL)-2,4-DINITROBENZAMIDE
Uniqueness
N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a bicyclo[2.2.1]heptane ring with a pyrazole ring and multiple functional groups. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Properties
Molecular Formula |
C15H19ClF3N3O |
|---|---|
Molecular Weight |
349.78 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-chloro-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H19ClF3N3O/c1-7(10-6-8-3-4-9(10)5-8)20-14(23)12-11(16)13(15(17,18)19)21-22(12)2/h7-10H,3-6H2,1-2H3,(H,20,23) |
InChI Key |
FFRVQZRDEJZURP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=C(C(=NN3C)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl(([1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-YL]methyl))amine](/img/structure/B10900993.png)
![2-(5-bromo-2-methoxy-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10901007.png)
![2,2,2-trifluoro-N-(3-{(1Z)-1-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10901021.png)

![2,4-dichloro-N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)benzamide](/img/structure/B10901038.png)
![3-chloro-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B10901039.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B10901054.png)
![6-Ethyl-2-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10901055.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B10901056.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B10901057.png)
![tert-butyl 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10901067.png)
![5-methyl-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10901070.png)
![N-(3-fluorophenyl)-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10901079.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10901083.png)
